molecular formula C19H32N4O3S B11701822 7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11701822
M. Wt: 396.5 g/mol
InChI Key: DGHRDNCOGJPDQJ-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core. Key structural features include:

  • 3-position: Methyl group, enhancing metabolic stability.
  • 8-position: (2-Hydroxypropyl)sulfanyl group, introducing polarity and hydrogen-bonding capacity.

Properties

Molecular Formula

C19H32N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

7-decyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C19H32N4O3S/c1-4-5-6-7-8-9-10-11-12-23-15-16(20-19(23)27-13-14(2)24)22(3)18(26)21-17(15)25/h14,24H,4-13H2,1-3H3,(H,21,25,26)

InChI Key

DGHRDNCOGJPDQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and alkylating agents. The reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction temperature is usually maintained between 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison of substituents, physicochemical properties, and biological activities is presented below.

Table 1: Structural and Functional Comparison of Xanthine Derivatives

Compound Name & Source 3-Substituent 7-Substituent 8-Substituent Melting Point (°C) Key Biological Activity
Target Compound Methyl Decyl (2-Hydroxypropyl)sulfanyl N/A Not reported
8,8’-Disulfanediylbis(...) Propyl Propyl Disulfide bridge 241–243 Antioxidant potential (disulfide)
7-Benzyl-1,3-dimethyl-8-phenyl Methyl Benzyl Phenyl 164 Aromatic interaction studies
Proxyphylline Methyl 2-Hydroxypropyl None N/A Bronchodilation
Istradefylline Ethyl Methyl Styryl (E)-3,4-dimethoxyphenyl N/A Adenosine A2A antagonism (Parkinson’s)
7-(2-Chlorobenzyl)-8-[(2-HP)sulfanyl] Methyl 2-Chlorobenzyl (2-Hydroxypropyl)sulfanyl N/A Research chemical (structural analog)
8-Cyclohexyl-1,3,7-trimethyl Methyl Methyl Cyclohexyl N/A Bulky substituent for steric effects

Key Observations:

Substituent Impact on Lipophilicity :

  • The target’s decyl chain at position 7 confers higher lipophilicity compared to shorter chains (e.g., propyl in ) or aromatic groups (e.g., benzyl in ). This may enhance tissue penetration but reduce aqueous solubility.
  • The hydroxypropylsulfanyl group at position 8 balances lipophilicity with moderate polarity, contrasting with purely hydrophobic (e.g., cyclohexyl in ) or aromatic (e.g., phenyl in ) substituents.

Biological Activity Trends :

  • 8-position modifications are critical for receptor targeting. For example:

  • Istradefylline’s styryl group enables adenosine A2A receptor antagonism .
  • The disulfide bridge in may confer redox activity.
    • 7-position variations influence therapeutic profiles. Proxyphylline’s hydroxypropyl group aligns with bronchodilation, while the target’s decyl chain may favor prolonged half-life .

Synthetic Yields and Methods :

  • Compound was synthesized in 84% yield via a disulfide coupling route, while radiosynthesis of achieved 52% yield, highlighting scalability challenges for complex derivatives.

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